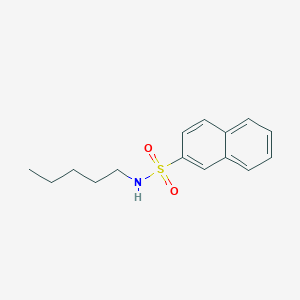![molecular formula C13H12N4OS B4717460 6-[(2-phenylethyl)thio]-3,7-dihydro-2H-purin-2-one](/img/structure/B4717460.png)
6-[(2-phenylethyl)thio]-3,7-dihydro-2H-purin-2-one
Vue d'ensemble
Description
Synthesis Analysis
Purine derivatives like "6-[(2-phenylethyl)thio]-3,7-dihydro-2H-purin-2-one" are synthesized through various methods, including multicomponent reactions and regioselective alkylations. A notable example is the synthesis of purine analogs through a one-pot, three-component condensation, showcasing the efficiency of creating complex molecules from simpler precursors under mild conditions (Pekparlak et al., 2018).
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized using techniques such as X-ray diffraction crystallography, FT-IR, and NMR spectroscopy. These methods provide detailed insights into the crystal structure, vibrational frequencies, and molecular geometry, facilitating a deep understanding of the compound's molecular architecture (Pekparlak et al., 2018).
Chemical Reactions and Properties
Purine derivatives participate in various chemical reactions, including regioselective alkylation, which modifies their chemical structure and introduces new functional groups. These reactions not only extend the chemical diversity of purine compounds but also influence their physical and chemical properties, such as solubility and stability (Islam, Ashida, & Nagamatsu, 2008).
Physical Properties Analysis
The physical properties of purine derivatives, including solubility, melting points, and crystallinity, are crucial for their practical applications. These properties are influenced by the compound's molecular structure and the presence of specific functional groups. Understanding these physical properties is essential for designing compounds with desirable behaviors in biological systems or material applications.
Chemical Properties Analysis
The chemical properties of "6-[(2-phenylethyl)thio]-3,7-dihydro-2H-purin-2-one" and related compounds, such as their reactivity, stability, and interactions with other molecules, are key to their potential applications. Studies focusing on their acidity constants, tautomeric structures, and ability to undergo specific reactions provide valuable information for their use in chemical synthesis and as active pharmaceutical ingredients (Darwish et al., 2011).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as phenethyl isothiocyanate, have been studied for their potential chemopreventive properties, particularly against cancers .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes at the molecular level that could potentially inhibit the growth of cancer cells .
Biochemical Pathways
Related compounds have been shown to interfere with the tricarboxylic acid cycle .
Result of Action
Related compounds have shown promising results in in vitro activities against certain pathogens .
Safety and Hazards
Propriétés
IUPAC Name |
6-(2-phenylethylsulfanyl)-3,7-dihydropurin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c18-13-16-11-10(14-8-15-11)12(17-13)19-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWMEVGIBHEXJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC(=O)NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4717391.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-isobutylacetamide](/img/structure/B4717392.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-3-(2-furylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4717408.png)
![2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B4717414.png)
![6-({4-[(4-sec-butylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4717420.png)
![2-{5-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B4717424.png)

![2-bromo-6-ethoxy-4-(8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol](/img/structure/B4717439.png)
![N-(3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4717446.png)
![7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4717449.png)
![7-(3-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4717452.png)
![3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-(4-methoxyphenyl)propanamide](/img/structure/B4717454.png)

![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4717466.png)